molecular formula C21H25NO6 B11022034 N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine

Cat. No.: B11022034
M. Wt: 387.4 g/mol
InChI Key: WZACOJCZXJKVRA-SFHVURJKSA-N
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Description

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[c]chromen structure, which is known for its biological activity, coupled with an L-valine moiety, an essential amino acid. The combination of these two structures suggests potential utility in medicinal chemistry and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine typically involves multiple steps:

    Formation of the Benzo[c]chromen Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen structure.

    Introduction of the Methyl and Oxo Groups: The methyl group can be introduced via alkylation reactions, while the oxo group is typically introduced through oxidation reactions.

    Attachment of the Acetyl Group: The acetyl group is introduced through an esterification reaction, often using acetic anhydride or acetyl chloride.

    Coupling with L-Valine: The final step involves coupling the benzo[c]chromen derivative with L-valine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the benzo[c]chromen structure.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.

    Biology: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand, making it useful in biochemical assays.

    Medicine: Its potential biological activity could be harnessed for developing new pharmaceuticals, particularly in areas like anti-inflammatory or anticancer research.

    Industry: The compound might be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[c]chromen core could intercalate with DNA or interact with proteins, while the L-valine moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-valine may offer unique properties due to the presence of the L-valine moiety. This could influence its biological activity, solubility, and overall stability, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C21H25NO6/c1-11(2)18(20(24)25)22-17(23)10-27-16-9-8-14-13-6-4-5-7-15(13)21(26)28-19(14)12(16)3/h8-9,11,18H,4-7,10H2,1-3H3,(H,22,23)(H,24,25)/t18-/m0/s1

InChI Key

WZACOJCZXJKVRA-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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